2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide - 329080-23-1

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Catalog Number: EVT-3262271
CAS Number: 329080-23-1
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. These derivatives are widely studied in medicinal chemistry due to their diverse pharmacological activities. This compound has been specifically investigated for its potential in glioblastoma therapy. []

Mechanism of Action

Research suggests that 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide acts as a GPR17 agonist. [] GPR17 is a G protein-coupled receptor implicated in various physiological and pathological processes, including those related to glioblastoma. While the exact mechanism is not fully elucidated, studies indicate that this compound, in combination with other agents, can induce apoptosis in glioblastoma cells through multiple pathways, including:

  • Increased intracellular calcium levels: Leading to mitochondrial membrane permeability changes and reactive oxygen species production. []
  • Activation of the intrinsic apoptotic pathway: Involving Bcl-2 family proteins, caspases, cytochrome c release, and other signaling molecules. []
Applications

The primary research application of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide, as identified in the provided literature, is in the field of glioblastoma therapy. [] Specifically, it has been investigated for its potential as a synergistic agent in combination with other drugs, such as:

  • THTMP (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol): A phenolic compound with reported anti-cancer properties. []
  • TMZ (Temozolomide): The current standard chemotherapeutic agent used in glioblastoma treatment. []
  • Inhibiting cell proliferation, migration, and invasion. []
  • Reducing colony-forming ability. []
  • Inducing apoptosis. []
  • Decreasing tumor volume in vivo. []

(2-(3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)

    Compound Description: (2-(3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol, also referred to as THTMP, is a phenolic compound studied for its potential in glioblastoma therapy. Research suggests it exhibits synergistic cytotoxic effects when combined with 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (T0) and Temozolomide (TMZ) . This combination therapy shows promise in inhibiting glioblastoma cell proliferation, migration, and invasion.

    Relevance: While not directly similar in structure, THTMP is discussed in conjunction with the target compound, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide, due to their synergistic effects in a combinatorial therapeutic approach against glioblastoma .

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

    Compound Description: This compound, also known as T0510.3657 or T0, is a GPR17 agonist investigated for its potential in glioblastoma therapy. Studies indicate a synergistic cytotoxic effect when T0 is combined with (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) and Temozolomide (TMZ) . This combination therapy has shown promising results in inhibiting the growth and spread of glioblastoma cells.

    Relevance: T0510.3657 shares significant structural similarities with 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide. Both compounds contain the core structure of a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide moiety. The primary difference lies in the additional substituents on the triazole ring. T0510.3657 has a more complex structure with a [5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl] substituent, while the target compound has a simpler methyl group at the 4-position. This structural similarity suggests that both compounds might interact with similar biological targets, contributing to their synergistic effects in combination therapy .

Temozolomide (TMZ)

  • Relevance: While TMZ is not structurally related to 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide, research highlights its inclusion in a combinatorial approach with the target compound and THTMP for enhanced glioblastoma treatment efficacy . This combination aims to overcome TMZ resistance and improve therapeutic outcomes.

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives

    Compound Description: This broad category encompasses a series of derivatives based on the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide core structure. Research has explored these derivatives for various biological activities, including antiviral, virucidal, and anticonvulsant properties [, ].

Properties

CAS Number

329080-23-1

Product Name

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

InChI

InChI=1S/C14H18N4OS/c1-10(2)11-4-6-12(7-5-11)16-13(19)8-20-14-17-15-9-18(14)3/h4-7,9-10H,8H2,1-3H3,(H,16,19)

InChI Key

BRYVNTFNHJXTGG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.